molecular formula C13H9N3O2 B2411938 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid CAS No. 314248-56-1

4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid

Cat. No. B2411938
CAS RN: 314248-56-1
M. Wt: 239.234
InChI Key: FIZQRWMBURRTGD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is a chemical compound with the molecular weight of 253.26 . It is a powder at room temperature .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid hybrids were analyzed and the structures of the hybrids were established by NMR and MS analysis .


Physical And Chemical Properties Analysis

4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is a powder at room temperature . It has a melting point of 143-145°C .

Scientific Research Applications

Organic Synthesis and Click Chemistry

The 1,2,3-triazole ring system, which can be easily obtained via copper-catalyzed click reactions of azides with alkynes, plays a crucial role in organic synthesis. 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid serves as a valuable building block for constructing triazole-based compounds. Researchers use it to create hybrid derivatives with other functional groups, leading to novel molecules with potential biological activities .

Drug Discovery and Alzheimer’s Disease

Alzheimer’s disease (AD) is characterized by memory loss, cognitive impairment, and neuronal damage. Acetylcholinesterase (AChE) inhibitors are relevant targets for developing AD therapies. Computational studies have explored the interaction of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid derivatives with AChE. Additionally, pharmacokinetic properties of these compounds are investigated to assess their drug-likeness .

Nitrogen Heterocycle Synthesis

The compound’s synthesis methodology has been successfully applied to create six-membered nitrogen heterocycles, including 2-vinylpiperidines. This approach may also be useful for synthesizing pyrrolidine and piperidine alkaloids .

Anticorrosion Applications

In a green synthesis approach, 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid was prepared and evaluated as an organic corrosion inhibitor for low-carbon steel in acidic media. Its performance as a corrosion inhibitor was studied using four different methods .

Cytotoxic Activity Against Cancer Cells

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (similar to the compound ) were synthesized and evaluated for cytotoxicity against MCF-7 and HCT-116 cancer cell lines. Some hybrids exhibited potent inhibitory activities, making them potential candidates for further investigation .

Photophysical Properties and Material Science

While not directly related to the compound itself, benzotriazole derivatives are also used in material science. They contribute to the development of photoactive materials, such as dyes, pigments, and UV stabilizers .

Safety and Hazards

The safety data sheet recommends wearing personal protective equipment/face protection when handling 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid . It should be ensured that there is adequate ventilation and it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided and dust formation should be prevented .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(benzotriazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZQRWMBURRTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid

CAS RN

314248-56-1
Record name 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid
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